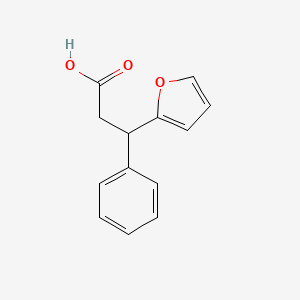

3-(2-Furyl)-3-phenylpropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Furyl)-3-phenylpropanoic acid is a useful research compound. Its molecular formula is C13H12O3 and its molecular weight is 216.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Catalysis and Enantioselective Hydrogenation

- Enantioselective Hydrogenation of Propenoic Acids : The hydrogenation of 2,3-diarylpropenoic acids bearing heteroaromatic substituents was investigated, specifically focusing on (E)-2-phenyl-3-(2-furyl)propenoic acid. This research found that the hydrogenation process over cinchonidine modified Pd catalyst resulted in selective hydrogenation to 2-phenyl-3-(2-furyl)propionic acid, highlighting the potential of this process in producing specific chemical compounds (Hermán et al., 2009).

Chemo-enzymatic Synthesis

- Chemo-enzymatic Route for the Preparation of Chiral (S)-3-Hydroxy-3-phenylpropanoic Acid : A chemo-enzymatic method was developed for preparing (S)-3-Hydroxy-3-phenylpropanoic acid, showcasing a potential pathway for producing optically pure compounds used in antidepressant drugs. This process utilized Porcine pancreas lipase as a biocatalyst and provided insights into optimal reaction conditions, opening avenues for the practical chemo-enzymatic preparation of chiral β-hydroxy acid (Zhao et al., 2014).

Synthesis and Properties of Heterocyclic Compounds

- Synthesis of 5-Aryl-3-hydroxy-1-(2-hydroxypropyl)-4-(furyl-2-carbonyl)-3-pyrrolin-2-ones : This research focused on the synthesis of pyrrolidin-2-ones and their derivatives, emphasizing their significance in pharmacy and the potential of introducing various substituents to synthesize new medicinal molecules with improved biological activity. The study presents the synthesis and structural analysis of these compounds, contributing valuable knowledge to the field of medicinal chemistry (Rubtsova et al., 2020).

Safety and Hazards

3-(2-Furyl)-3-phenylpropanoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye damage. It may also cause respiratory irritation . It is advised to avoid contact with skin and eyes, and to avoid breathing dust, mist, vapors, or spray .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds such as furans have been known to interact with various proteins and enzymes

Mode of Action

It’s worth noting that furan derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation and function of the target molecules.

Biochemical Pathways

Furan derivatives have been known to participate in various biochemical reactions, including the suzuki–miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Result of Action

Furan derivatives have been known to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects

Action Environment

The action of 3-(2-Furyl)-3-phenylpropanoic acid can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s stability and efficacy . Additionally, the compound’s action can be influenced by its source, as furan derivatives can be synthesized from carbohydrate-derived furfurals .

Propiedades

IUPAC Name |

3-(furan-2-yl)-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c14-13(15)9-11(12-7-4-8-16-12)10-5-2-1-3-6-10/h1-8,11H,9H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURWKZCXLRGYFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378136 |

Source

|

| Record name | 3-(2-Furyl)-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4428-36-8 |

Source

|

| Record name | 3-(2-Furyl)-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B1333110.png)

![2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B1333111.png)

![6-Acetyl-7-[2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1333141.png)